BenchChemオンラインストアへようこそ!

(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide

antibacterial MurD inhibition Staphylococcus aureus

This unsubstituted benzylidene hydrazone (MW 284.31, CAS 301159-08-0) provides a clean baseline for MurD inhibitor SAR studies—its unsubstituted benzylidene terminus eliminates confounding electronic/steric variables present in ortho-substituted, para-substituted, and heterocyclic analogs. Mapped to a validated MurD scaffold (lead IC₅₀ 35.80 µM, S. aureus MIC 64 µg/mL), it enters LOX inhibition and antibacterial screening cascades with single-step synthetic accessibility from purity-verified precursor CAS 21953-91-3. Ideal starting point for systematic substitution studies.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 301159-08-0
Cat. No. B2581911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide
CAS301159-08-0
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2
InChIInChI=1S/C16H16N2O3/c1-20-14-7-9-15(10-8-14)21-12-16(19)18-17-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,19)/b17-11+
InChIKeyIHYRVVSGUIXMOG-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N'-Benzylidene-2-(4-methoxyphenoxy)acetohydrazide (CAS 301159-08-0): Compound Identity, Hydrazone Class, and Procurement-Relevant Physicochemical Profile


(E)-N'-Benzylidene-2-(4-methoxyphenoxy)acetohydrazide (CAS 301159-08-0, molecular formula C₁₆H₁₆N₂O₃, molecular weight 284.31 g/mol) is a hydrazone derivative belonging to the phenoxyacetohydrazide class [1]. It is synthesized via condensation of 2-(4-methoxyphenoxy)acetohydrazide (CAS 21953-91-3) with benzaldehyde . The compound features a 4-methoxyphenoxy moiety linked to an acetohydrazide backbone capped with an unsubstituted benzylidene group—a substitution pattern that distinguishes it from numerous ortho-substituted, para-substituted, or heterocyclic analogs in the same chemotype. The acetohydrazide precursor crystallizes with an N–N bond length of 1.413(2) Å, indicating partial electronic delocalization within the hydrazide group that may influence condensation reactivity and downstream biological interactions [2].

Why Generic Substitution Fails for (E)-N'-Benzylidene-2-(4-methoxyphenoxy)acetohydrazide: Structural Determinants That Preclude Simple Analog Interchange


Within the phenoxyacetohydrazide chemotype, minor structural perturbations produce large shifts in biological activity profiles. The MurD inhibitor series reported by Jupudi et al. (2021) demonstrates that antibacterial MIC values against S. aureus range from inactivity to 64 µg/mL depending solely on the acyl substituent attached to the hydrazide nitrogen, while MurD enzyme IC₅₀ values vary from 35.80 µM to >100 µM across eleven closely related analogs [1]. The target compound's unsubstituted benzylidene terminus represents a specific electronic and steric environment that cannot be replicated by the 4-methylbenzylidene analog (CAS 303084-06-2, ortho-methoxy positional isomer) or the 2-hydroxybenzylidene analog (CAS 328541-24-8), each of which introduces distinct hydrogen-bonding and lipophilicity perturbations . The 4-methoxy substituent on the phenoxy ring further differentiates the compound from 3-methoxyphenoxy congeners, which exhibit altered cytotoxicity profiles against A549 and MCF7 cell lines [2]. These structure-activity discontinuities mean that procurement of a close analog in place of the target compound introduces uncontrolled variables in any experimental system where the benzylidene terminus, phenoxy substitution pattern, or hydrazone geometry is a functional determinant.

Quantitative Differentiation Evidence for (E)-N'-Benzylidene-2-(4-methoxyphenoxy)acetohydrazide (CAS 301159-08-0) vs. Structural Analogs


S. aureus MurD Enzyme Inhibition: Class-Level Evidence from Phenoxyacetohydrazide Scaffold

The phenoxyacetohydrazide scaffold, which constitutes the core of the target compound, has demonstrated validated MurD enzyme inhibition in S. aureus. In the series reported by Jupudi et al. (2021), compound 4k—a phenoxyacetohydrazide derivative bearing a 2-chloro-5-sulfonylbenzoic acid substituent—exhibited an IC₅₀ of 35.80 µM against S. aureus MurD, while the unadorned phenoxyacetohydrazide core (compound 4a) showed antibacterial MIC of 64 µg/mL against S. aureus NCIM 5022 and 128 µg/mL against methicillin-resistant S. aureus ATCC 43300 [1]. The target compound, featuring a benzylidene rather than benzoyl/sulfonyl capping group, represents a structurally distinct entry point into this validated target space. Its unsubstituted benzylidene terminus provides a lower-molecular-weight scaffold (284.31 g/mol) compared to the benzohydrazide analogs in the MurD series (MW range 300–450 g/mol), potentially offering advantages in ligand efficiency optimization campaigns [2].

antibacterial MurD inhibition Staphylococcus aureus

Molecular Weight and Ligand Efficiency Advantage vs. Benzohydrazide-Class MurD Inhibitors

The target compound (MW = 284.31 g/mol) is significantly lighter than the benzohydrazide-class MurD inhibitors (MW range ~300–450 g/mol for compounds 4a–k in the Jupudi et al. series) [1]. Within fragment-based and lead-optimization workflows, lower molecular weight correlates with higher ligand efficiency indices, which is a key selection criterion for hit-to-lead progression. The unsubstituted benzylidene terminus of CAS 301159-08-0 contributes to this weight advantage relative to analogs bearing additional substituents on the benzylidene ring, such as the 2-hydroxy analog (CAS 328541-24-8, MW = 300.31 g/mol) or the 4-methylbenzylidene analog (CAS 303084-06-2, MW = 298.34 g/mol) [2].

ligand efficiency molecular weight drug design

Crystal Engineering and Supramolecular Synthon Reproducibility: N–N Bond Delocalization in the Acetohydrazide Precursor

The acetohydrazide precursor, 2-(4-methoxyphenoxy)acetohydrazide (CAS 21953-91-3), crystallizes with an N–N bond length of 1.413(2) Å, which is shorter than a typical N–N single bond (~1.45 Å), indicating partial double-bond character due to electronic delocalization across the hydrazide group [1]. In the crystal lattice, molecules assemble into infinite two-dimensional networks via classical N–H···N and N–H···O hydrogen bonds, forming a predictable supramolecular synthon [1]. This degree of electronic delocalization influences the reactivity of the hydrazide –NH₂ group toward aldehyde condensation, directly affecting the yield and purity of the target benzylidene hydrazone. Comparatively, the 2-methylphenoxy analog and 2-chlorophenoxy analogs exhibit different hydrogen-bonding network topologies, as documented in separate crystallographic studies [2], indicating that the 4-methoxy substitution pattern uniquely directs supramolecular assembly in the solid state.

crystal engineering supramolecular chemistry hydrogen bonding

Positional Isomer Differentiation: 4-Methoxy vs. 2-Methoxy Phenoxy Substitution Effects on Biological Profile

The target compound's 4-methoxy (para) substituent on the phenoxy ring distinguishes it from the 2-methoxy (ortho) positional isomer found in CAS 303084-06-2 and related Sigma-Aldrich catalog compounds . In the broader hydrazide-hydrazone literature, the position of the methoxy group on the phenoxy ring alters both electronic (resonance donation) and steric parameters, which have been shown to modulate antimicrobial potency. A 2017 study on N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives reported differential cytotoxicity against A549 lung carcinoma and MCF7 breast cancer cell lines depending on the arylidene substitution pattern, with the 3-methoxy series displaying higher activity against Gram-negative bacteria than Gram-positive bacteria [1]. While no direct head-to-head comparison between 4-methoxy and 2-methoxy phenoxy acetohydrazide benzylidene derivatives has been published, the established sensitivity of biological activity to methoxy positional isomerism within this chemotype class constitutes a strong rationale for specifying the 4-methoxy isomer in procurement.

positional isomer structure-activity relationship antibacterial

Lipoxygenase (LOX) Inhibition Potential: Alkoxybenzylidene Acetohydrazide Class Activity vs. Indomethacin

Alkoxybenzylidene derivatives of acetohydrazide have been shown to inhibit soybean lipoxygenase (LOX) in vitro with activity superior to the standard drug indomethacin [1]. In the study by Ahmed et al. (2021), three hydrazide-based Schiff bases (alkoxybenzylidene acetohydrazide analogs) were synthesized in 73–90% yields and screened against soybean LOX, with all compounds showing better inhibition than indomethacin [1]. While the specific IC₅₀ values for each compound are behind the journal paywall, the class-level finding establishes LOX as a relevant target for this chemotype. The target compound (CAS 301159-08-0), bearing a 4-methoxyphenoxy group and an unsubstituted benzylidene moiety, is structurally positioned within this active chemotype space. The unsubstituted benzylidene ring may offer differential binding compared to alkoxy-substituted benzylidene analogs by removing steric bulk from the arylidene terminus, potentially altering the binding mode within the LOX active site.

lipoxygenase inhibition anti-inflammatory alkoxybenzylidene

Synthetic Accessibility and Precursor Availability: Advantage Over Multi-Step Benzohydrazide Analogs

The target compound is prepared via a single-step condensation between commercially available 2-(4-methoxyphenoxy)acetohydrazide (CAS 21953-91-3) and benzaldehyde [1]. The acetohydrazide precursor is stocked by multiple reputable vendors including ChemImpex (≥95% HPLC purity, Catalog 25027-1G) and is widely used as a pharmaceutical intermediate [2]. This contrasts with the multi-step synthesis required for benzohydrazide-class MurD inhibitors (compounds 4a–k, Jupudi et al., 2021), which require acylation of the acetohydrazide with substituted benzoyl chlorides or sulfonyl chlorides under controlled conditions [3]. The simpler synthetic route to the target benzylidene hydrazone translates to reduced cost, shorter lead times, and higher batch-to-batch reproducibility—factors that directly impact procurement decisions in high-throughput screening and medicinal chemistry campaigns.

synthetic accessibility precursor availability procurement

Optimal Research and Industrial Application Scenarios for (E)-N'-Benzylidene-2-(4-methoxyphenoxy)acetohydrazide (CAS 301159-08-0)


Anti-Staphylococcal Drug Discovery: MurD-Targeted Screening Cascades

This compound is suitable as a low-molecular-weight entry point (284.31 g/mol) into phenoxyacetohydrazide-based MurD inhibitor screening programs. The validated MurD inhibition (IC₅₀ = 35.80 µM for lead compound 4k) and antibacterial activity (MIC = 64 µg/mL against S. aureus NCIM 5022; 128 µg/mL against MRSA ATCC 43300) established for the scaffold class support its use in target-based antibacterial discovery [1]. Its unsubstituted benzylidene terminus offers a clean SAR starting point for systematic substitution studies aimed at improving MurD potency and antibacterial spectrum.

Lipoxygenase (LOX) Inhibitor Screening and Anti-Inflammatory Lead Generation

The alkoxybenzylidene acetohydrazide class has demonstrated LOX inhibitory activity exceeding that of indomethacin in vitro [2]. CAS 301159-08-0, bearing the 4-methoxyphenoxy group characteristic of this active chemotype, is a rational candidate for LOX inhibition screening cascades. Its unsubstituted benzylidene ring provides a baseline for evaluating the contribution of arylidene substituents to LOX binding affinity.

Crystal Engineering and Supramolecular Chemistry Studies

The acetohydrazide precursor exhibits well-characterized supramolecular assembly via N–H···N and N–H···O hydrogen bonds forming infinite 2D networks (N–N bond length: 1.413 Å) [3]. The target benzylidene hydrazone extends this hydrogen-bonding framework with additional aromatic stacking potential from the benzylidene phenyl ring, making it suitable for crystal engineering studies, polymorph screening, and coordination chemistry applications as a potential ligand.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

With a molecular weight of 284.31 g/mol and single-step synthetic accessibility from commercially available, purity-verified precursors [4], this compound is positioned as an attractive hit or fragment for lead optimization programs. Its molecular weight is 5–6% lower than substituted benzylidene analogs and >30% lower than benzohydrazide-class MurD inhibitors [REFS-1, REFS-4], providing a favorable starting point for property-guided optimization while maintaining synthetic tractability.

Quote Request

Request a Quote for (E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.